N-(3-Acetyl-2-hydroxyphenyl)acetamide
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Overview
Description
N-(3-Acetyl-2-hydroxyphenyl)acetamide is a phenolic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
N-(3-Acetyl-2-hydroxyphenyl)acetamide is a phenolic compound that is industrially synthesized from benzene and acetone The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It has been shown to react with hydroxyl groups and undergo reductive dehalogenation, which leads to the removal of hydrogen atoms from the molecule . This suggests that it may interact with its targets through a mechanism involving hydroxyl groups.
Result of Action
It can be used as a medicine for the treatment of pain, fever, and inflammation . .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Acetyl-2-hydroxyphenyl)acetamide can be synthesized through the acetylation of 3-amino-2-hydroxyacetophenone. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound involves the same basic principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetyl-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
N-(3-Acetyl-2-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in pain and inflammation management.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyphenyl)acetamide: Similar structure but with the hydroxyl group in the ortho position.
N-(4-Acetyl-2-hydroxyphenyl)acetamide: Similar structure but with an additional acetyl group in the para position.
Uniqueness
N-(3-Acetyl-2-hydroxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The meta position of the acetyl group relative to the hydroxyl group allows for unique interactions and reactivity compared to its ortho and para analogs .
Biological Activity
N-(3-Acetyl-2-hydroxyphenyl)acetamide, also known as NA-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: C10H11NO3. Its structure features an acetyl group and a hydroxyphenyl moiety, which are significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits antioxidant properties that help in scavenging free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies indicate that NA-2 may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Nephroprotective Effects : Research has shown that NA-2 provides protective effects against kidney injury induced by glycerol in animal models, suggesting its potential in treating acute kidney injury (AKI) .
1. Nephroprotective Activity
A significant study investigated the protective effects of this compound in a glycerol-induced AKI model in mice. The study found that:
- Dosage : NA-2 was administered at 50 mg/kg for four days.
- Outcomes : The compound significantly reduced serum levels of urea and creatinine, markers of kidney function. Histological analysis showed preserved renal architecture compared to untreated controls.
- Mechanisms : The protective effects were linked to down-regulation of inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NFκB), alongside up-regulation of heme oxygenase-1 (HO-1) and kidney injury molecule-1 (Kim-1) .
2. Antioxidant and Anti-inflammatory Mechanisms
In vitro studies have demonstrated that NA-2 can inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This suggests that NA-2 may serve as a therapeutic agent for conditions characterized by excessive inflammation .
Comparative Biological Activity Table
Molecular Docking Studies
In silico studies using molecular docking have predicted that this compound interacts with various protein targets involved in cell signaling pathways related to inflammation and apoptosis. These findings support its potential as a lead compound for drug development targeting inflammatory diseases .
Properties
IUPAC Name |
N-(3-acetyl-2-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)8-4-3-5-9(10(8)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEKPTZDLKKMGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548066 |
Source
|
Record name | N-(3-Acetyl-2-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103205-33-0 |
Source
|
Record name | N-(3-Acetyl-2-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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